ERRγ Agonism: 4‑sec‑Butylphenol vs. Other Bisphenol/Alkylphenol Endocrine Disruptors
In a systematic evaluation of environmental ERRγ ligands, 4‑sec‑butylphenol activated ERRγ with an EC₅₀ of 109 nM, demonstrating greater potency than bisphonel‑E (BPE; EC₅₀ = 142 nM) in the same assay platform [1]. The study further placed 4‑sec‑butylphenol among the most potent alkylphenol agonists identified, with affinity constants (Kd) in the 50–500 nM range confirmed by isothermal titration calorimetry [1].
| Evidence Dimension | ERRγ transcriptional activation (cell‑based reporter gene assay) |
|---|---|
| Target Compound Data | EC₅₀ = 109 nM |
| Comparator Or Baseline | Bisphonel‑E (BPE): EC₅₀ = 142 nM |
| Quantified Difference | 4‑sec‑butylphenol is 1.3‑fold more potent than BPE on a molar basis |
| Conditions | Stably transfected ERRγ‑responsive luciferase reporter cell line; EC₅₀ derived from full dose‑response curves |
Why This Matters
Procurement of the precise sec‑butyl isomer is critical for ERREγ‑targeted screening campaigns, as even the structurally analogous BPE shows a measurable shift in activation potency.
- [1] Structural Pharmacology of Estrogen‑Related Receptors. ACS Pharmacology & Translational Science. DOI: 10.1021/acsptsci.5c00661. (Data sourced from published abstract/snippet identifying 4‑sec‑butylphenol EC₅₀ 109 nM and BPE EC₅₀ 142 nM.) View Source
